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molecular formula C19H19NO5 B1243126 6,7-Dimethoxy-4-(3,4-dimethoxyphenoxy)quinoline

6,7-Dimethoxy-4-(3,4-dimethoxyphenoxy)quinoline

Cat. No. B1243126
M. Wt: 341.4 g/mol
InChI Key: ZQSHUGGLESWJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06143764

Procedure details

4-Chloro-6,7-dimethoxyquinoline (90 mg) and commercially available 3,4-dimethoxyphenol (187 mg) were mixed and stirred at 180° C. for 30 minutes, and the mixture was then purified by column chromatography on silica gel eluting with hexane/acetone to obtain 26 mg of the title compound (yield: 19%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
187 mg
Type
reactant
Reaction Step One
Yield
19%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[CH3:16][O:17][C:18]1[CH:19]=[C:20]([OH:26])[CH:21]=[CH:22][C:23]=1[O:24][CH3:25]>>[CH3:13][O:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[O:14][CH3:15])[N:5]=[CH:4][CH:3]=[C:2]2[O:26][C:20]1[CH:21]=[CH:22][C:23]([O:24][CH3:25])=[C:18]([O:17][CH3:16])[CH:19]=1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
ClC1=CC=NC2=CC(=C(C=C12)OC)OC
Name
Quantity
187 mg
Type
reactant
Smiles
COC=1C=C(C=CC1OC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
stirred at 180° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was then purified by column chromatography on silica gel eluting with hexane/acetone

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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